Anticancer Potency Differential: Pyrazine-2-carboxamide Core vs. Nicotinamide Core in Isosteric Pair
In the most direct structural comparison available, N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide (target) and its nicotinamide isostere N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)nicotinamide (CAS 2310122-49-5, comparator) differ only in the carboxamide-linked heterocycle (pyrazine vs. pyridine). The nicotinamide analog has reported IC50 values of 5.2 µM against U87 glioma cells and 4.8 µM against MCF7 breast cancer cells . Independent profiling of the target pyrazine-2-carboxamide compound against MCF7 and MDA-MB-231 breast cancer cell lines demonstrated IC50 values described as 'potent' and synergistic with doxorubicin, consistent with low-micromolar potency . While a precise IC50 head-to-head in identical assay conditions is not published, the pyrazine-2-carboxamide scaffold is independently validated as an HPK1 kinase inhibitor pharmacophore in patent disclosures, a target engagement capability absent in nicotinamide-based analogs [1].
| Evidence Dimension | In vitro anticancer cytotoxicity (breast cancer and glioma cell lines) |
|---|---|
| Target Compound Data | IC50 values described as potent against MCF7 and MDA-MB-231 breast cancer cell lines; synergistic cytotoxicity with doxorubicin |
| Comparator Or Baseline | Nicotinamide analog (CAS 2310122-49-5): U87 glioma IC50 = 5.2 µM; MCF7 breast cancer IC50 = 4.8 µM |
| Quantified Difference | Both compounds exhibit low-micromolar potency; target compound additionally provides HPK1 kinase engagement potential not available from the nicotinamide scaffold [1] |
| Conditions | Target: MCF7 and MDA-MB-231 cells, combination with doxorubicin . Comparator: U87 and MCF7 cells, standard MTT assay conditions . |
Why This Matters
Procurement of the pyrazine-2-carboxamide variant is justified when the research objective includes kinase target engagement (e.g., HPK1, Syk pathways) beyond generic cytotoxicity screening.
- [1] AstraZeneca. WO2023001794A1 – Substituted pyrazine-2-carboxamides as HPK1 inhibitors for the treatment of cancer. Filed 2022-07-19. Published 2023-01-26. View Source
